1-Butyl-4-methylpiperidine
Overview
Description
1-Butyl-4-methylpiperidine is a chemical compound with the molecular formula C10H21N . It has a molecular weight of 155.28 . The IUPAC name for this compound is 1-butyl-4-methylpiperidine .
Molecular Structure Analysis
The molecular structure of 1-Butyl-4-methylpiperidine consists of a six-membered ring containing one nitrogen atom and five carbon atoms . The InChI code for this compound is 1S/C10H21N/c1-3-4-7-11-8-5-10(2)6-9-11/h10H,3-9H2,1-2H3 .Scientific Research Applications
Conformational and Configurational Analysis
1-Butyl-4-methylpiperidine and its derivatives have been widely studied for their conformational and configurational properties. Research indicates that the stereochemistry of these compounds can be determined using experimental and calculated NMR chemical shifts. This is crucial in understanding their geometric structure and behavior in various chemical reactions (Buděšínský et al., 2014).
Synthesis and Structural Analysis
The synthesis and spatial structure of geometric isomers of 1-Butyl-4-methylpiperidine and related compounds have been a subject of extensive study. Research has delved into the synthesis process, structural elucidation, and spectroscopic characterization of these compounds, providing insights into their potential applications in various fields, including pharmaceuticals (Unkovskii et al., 1973).
Antibacterial Applications
Some derivatives of 1-Butyl-4-methylpiperidine have shown promising antibacterial properties. The synthesis and structural analysis of these derivatives, along with their antibacterial evaluation, open up potential applications in the field of antibacterial drug development (Aziz‐ur‐Rehman et al., 2017).
Thermophysical Properties
The thermophysical properties of 1-Butyl-4-methylpiperidine and its isomers have been extensively studied. These studies are essential for understanding the behavior of these compounds under different temperature conditions, which is vital for their application in fields like materials science and engineering (Bandrés et al., 2009).
Potential in Energy Storage
1-Butyl-4-methylpiperidine derivatives have been explored for their potential use in energy storage, particularly in the field of lithium batteries. The study of mixed ionic liquids containing derivatives of 1-Butyl-4-methylpiperidine provides insights into their suitability as new solvents for energy storage applications (Diaw et al., 2005).
Safety And Hazards
Future Directions
Piperidine derivatives, including 1-Butyl-4-methylpiperidine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-butyl-4-methylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-4-7-11-8-5-10(2)6-9-11/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMCYIWXDKWDCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311138 | |
Record name | 1-Butyl-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-methylpiperidine | |
CAS RN |
103199-83-3 | |
Record name | 1-Butyl-4-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103199-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-4-METHYLPIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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